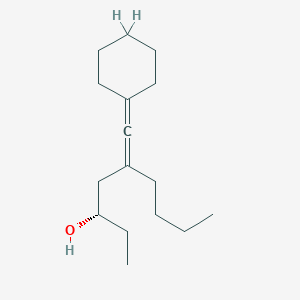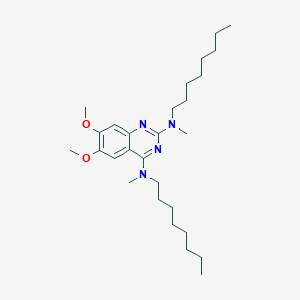
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N'-dimethyl-N,N'-dioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes two methoxy groups at the 6 and 7 positions, and N,N’-dimethyl-N,N’-dioctyl substitutions. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinazoline, which is then subjected to various substitution reactions to introduce the N,N’-dimethyl-N,N’-dioctyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace one of the substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.
Scientific Research Applications
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: Similar structure but with chloro groups instead of dimethyl-dioctyl substitutions.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group and chloro substitution.
Uniqueness
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for specialized research applications and potential therapeutic uses.
Properties
CAS No. |
838902-91-3 |
|---|---|
Molecular Formula |
C28H48N4O2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
6,7-dimethoxy-2-N,4-N-dimethyl-2-N,4-N-dioctylquinazoline-2,4-diamine |
InChI |
InChI=1S/C28H48N4O2/c1-7-9-11-13-15-17-19-31(3)27-23-21-25(33-5)26(34-6)22-24(23)29-28(30-27)32(4)20-18-16-14-12-10-8-2/h21-22H,7-20H2,1-6H3 |
InChI Key |
NJBFPFWUQNNPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)C1=NC(=NC2=CC(=C(C=C21)OC)OC)N(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


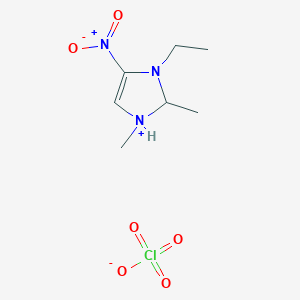
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)

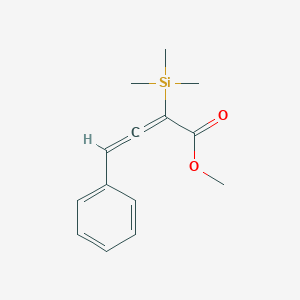
![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)
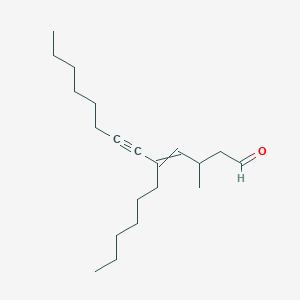

![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)

![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)

![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)
